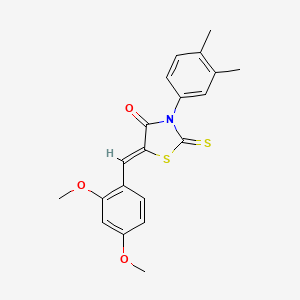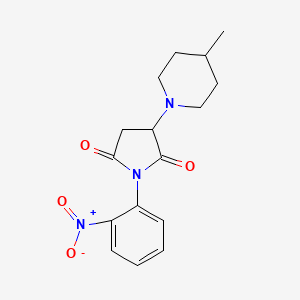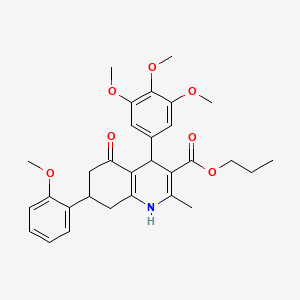![molecular formula C25H21Cl2N3O3S B11079427 (2Z)-3-(2-chlorobenzyl)-N-(4-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11079427.png)
(2Z)-3-(2-chlorobenzyl)-N-(4-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the thiazinane class and contains a thiazine ring (a six-membered ring containing sulfur and nitrogen atoms).
- The compound’s structure consists of a thiazinane ring with a carboxamide group (CONH₂) and various substituents.
- Thiazinanes have diverse applications, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a chlorobenzylamine derivative with a chlorophenyl isothiocyanate, followed by cyclization to form the thiazinane ring.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but typically involve refluxing the reactants in suitable solvents (e.g., dichloromethane or ethanol) with appropriate catalysts.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, such as hydroxyl, amino, or alkyl groups.
Scientific Research Applications
Medicine: Thiazinanes exhibit potential as antimicrobial agents, antitumor drugs, and anti-inflammatory compounds.
Chemistry: Researchers explore their reactivity and use them as building blocks for more complex molecules.
Industry: Thiazinanes find applications in dye synthesis, corrosion inhibitors, and materials science.
Mechanism of Action
- The compound’s mechanism of action likely depends on its specific targets. It could inhibit enzymes, interact with receptors, or affect cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other thiazinanes, such as thiazinane-4-carboxamides, share structural features.
Uniqueness: The combination of chlorobenzyl, chlorophenyl, and methoxyphenylimino groups in this compound distinguishes it from others.
Remember that this compound’s detailed research might be limited due to its complexity and novelty. For in-depth studies, consult specialized literature and scientific databases.
: Example reference. Actual references should be from peer-reviewed sources.
Properties
Molecular Formula |
C25H21Cl2N3O3S |
|---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C25H21Cl2N3O3S/c1-33-20-12-10-19(11-13-20)29-25-30(15-16-4-2-3-5-21(16)27)23(31)14-22(34-25)24(32)28-18-8-6-17(26)7-9-18/h2-13,22H,14-15H2,1H3,(H,28,32) |
InChI Key |
LOPTZOYEUNSOKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine](/img/structure/B11079344.png)

![Ethyl 5-acetyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11079357.png)
![1-ethyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11079368.png)
![3-(4-bromophenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11079380.png)
![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11079383.png)
![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11079387.png)

![3-amino-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11079402.png)
![Diethyl 2,2'-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-diphenylthiophene-3-carboxylate)](/img/structure/B11079416.png)
![(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11079421.png)
![2-chloro-4,5-difluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B11079423.png)

![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11079431.png)
